molecular formula C14H17BrN2O4 B6210002 tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2060028-81-9

tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6210002
CAS No.: 2060028-81-9
M. Wt: 357.20 g/mol
InChI Key: RJVOMVKLYKZLAE-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a nitro group attached to the isoquinoline ring system

Preparation Methods

The synthesis of tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Nitration: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted isoquinolines, and oxidized isoquinoline compounds.

Scientific Research Applications

Tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and tert-butyl ester group may also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Tert-butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: This compound has a similar structure but with different substitution patterns on the isoquinoline ring.

  • **Tert-butyl 8-bromo-3,4-dihydroiso

Properties

CAS No.

2060028-81-9

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.20 g/mol

IUPAC Name

tert-butyl 8-bromo-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3

InChI Key

RJVOMVKLYKZLAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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